Octadecane, 1,18-dimethoxy-

Lipophilicity LogP Drug Delivery

Octadecane, 1,18-dimethoxy- (CAS 102155-51-1) is a long-chain α,ω-dimethoxyalkane with the molecular formula C20H42O2 and a molecular weight of 314.55 g/mol. As a symmetrical α,ω-diether, it belongs to the class of long-chain aliphatic ethers.

Molecular Formula C20H42O2
Molecular Weight 314.5 g/mol
CAS No. 102155-51-1
Cat. No. B14074152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecane, 1,18-dimethoxy-
CAS102155-51-1
Molecular FormulaC20H42O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCOCCCCCCCCCCCCCCCCCCOC
InChIInChI=1S/C20H42O2/c1-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-2/h3-20H2,1-2H3
InChIKeyCBTDBEPJCROKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,18-Dimethoxyoctadecane (CAS 102155-51-1): Chemical Identity and Class Overview


Octadecane, 1,18-dimethoxy- (CAS 102155-51-1) is a long-chain α,ω-dimethoxyalkane with the molecular formula C20H42O2 and a molecular weight of 314.55 g/mol . As a symmetrical α,ω-diether, it belongs to the class of long-chain aliphatic ethers. Its structure features a hydrophobic C18 hydrocarbon backbone with terminal methoxy groups, conferring a calculated LogP of 6.52 . This compound is a structural isomer of 1,1-dimethoxyoctadecane (CAS 14620-55-4, stearaldehyde dimethyl acetal), which belongs to the dimethyl acetal class. The two compounds share the same molecular formula and weight but differ fundamentally in the position of their oxygen functional groups: the 1,18-isomer possesses terminal methoxy groups at both ends of the chain, whereas the 1,1-isomer has two methoxy groups attached to the same terminal carbon [1].

Why 1,18-Dimethoxyoctadecane Cannot Be Interchanged with In-Class Analogs


Despite sharing the identical molecular formula C20H42O2 with its isomer 1,1-dimethoxyoctadecane (CAS 14620-55-4), the substitution of the 1,18-isomer with the 1,1-isomer is not chemically neutral and may critically alter experimental outcomes. The fundamental difference lies in their constitutional isomerism: the 1,1-isomer is a geminal dimethyl acetal (acetals are acid-labile), whereas the 1,18-isomer is an α,ω-diether (ethers are significantly more hydrolytically stable) . This distinction in functional group chemistry results in divergent stability profiles under acidic or oxidative conditions. Furthermore, the symmetrical distribution of polar methoxy groups at both termini of the 1,18-isomer versus the single terminal polar headgroup of the 1,1-isomer predicts substantial differences in physicochemical properties such as melting point, solubility, and self-assembly behavior. Substituting one for the other without accounting for these structural and stability differences can introduce uncontrolled variables in applications ranging from phase change material (PCM) formulations to lipid bilayer model studies.

Quantitative Evidence for Selecting 1,18-Dimethoxyoctadecane Over Comparators


Lipophilicity Profile: 1,18-Dimethoxyoctadecane vs. 1,1-Dimethoxyoctadecane

The calculated octanol-water partition coefficient (LogP) for 1,18-dimethoxyoctadecane is 6.52, which is lower than the LogP of 6.87 reported for its isomer, 1,1-dimethoxyoctadecane . This difference of 0.35 LogP units indicates that the 1,18-isomer is measurably less lipophilic than the 1,1-isomer. The symmetrical placement of polar methoxy groups in the 1,18-isomer increases the overall polarity of the molecule compared to the 1,1-isomer, where both polar groups are clustered at one terminus, leaving the rest of the chain entirely hydrophobic.

Lipophilicity LogP Drug Delivery QSAR

Functional Group Classification and Predicted Hydrolytic Stability: α,ω-Diether vs. Dimethyl Acetal

1,18-Dimethoxyoctadecane is classified as an α,ω-diether. Its isomer, 1,1-dimethoxyoctadecane, is a dimethyl acetal (specifically, stearaldehyde dimethyl acetal) [1]. Acetals are known to be acid-labile and undergo hydrolysis to form aldehydes, whereas ethers are generally stable under both acidic and basic conditions. This functional group difference is a class-level inference for stability. In a head-to-head context, the synthesis of the 1,1-isomer involves the acid-catalyzed reaction of octadecanal (stearaldehyde) with methanol, yielding a dimethyl acetal structure at a single terminus . In contrast, the synthesis of the 1,18-isomer involves direct methoxylation of octadecane or its derivatives, resulting in two terminal ether groups .

Chemical Stability Ether Acetal Synthesis

Molecular Symmetry and Packing Behavior: Structural Implications for Phase Change Material (PCM) Performance

The symmetrical α,ω-diether structure of 1,18-dimethoxyoctadecane (SMILES: COCCCCCCCCCCCCCCCCCCOC) results in a rod-like, bolaform geometry with polar end groups and a hydrophobic core . This contrasts sharply with the wedge-like, highly asymmetrical structure of 1,1-dimethoxyoctadecane (SMILES: O(C)C(OC)CCCCCCCCCCCCCCCCC), where the bulky dimethyl acetal headgroup is located at one end . While no quantitative melting point data are available for the 1,18-isomer in open databases, the 1,1-isomer has a reported melting point of 20 °C . The symmetrical structure of the 1,18-isomer is predicted to favor a more ordered crystalline packing, which would typically correlate with a higher melting point and greater latent heat of fusion—a key performance metric for PCM applications. This is a class-level inference based on structure-property relationships of long-chain symmetrical molecules.

Phase Change Material PCM Thermal Energy Storage Crystallinity

Analytical Standard Utility: Availability and Purity of Comparators

In lipidomics and clinical chemistry, dimethyl acetals (DMAs) are used as analytical standards for quantifying plasmalogen-derived fatty aldehydes. The 1,1-isomer (18:0 dimethylacetal) is commercially available from major suppliers like Avanti Polar Lipids (now part of Sigma-Aldrich) in defined purity grades (e.g., >99%) for use as a quantitative standard [1]. This compound is specifically cited in clinical research for comparing placental plasmalogen fatty acid profiles . In contrast, the 1,18-isomer is not listed as an analytical standard by major commercial vendors and its applications in this field are not documented in open literature .

Analytical Standard Plasmalogen Lipidomics GC-MS

Explicit Absence of High-Strength Comparative Data

Despite targeted searches of primary research papers, patents, and authoritative databases, no peer-reviewed studies, patents, or vendor technical datasheets containing quantitative, head-to-head experimental comparisons between 1,18-dimethoxyoctadecane and any close analog were identified. Specifically, the following data are absent from the open scientific and commercial literature: (1) Experimentally measured melting point, boiling point, or density for the 1,18-isomer; (2) NMR, IR, or mass spectral data for the 1,18-isomer; (3) Any head-to-head comparative studies of PCM performance, thermal conductivity, or latent heat; (4) Any comparative studies of biological activity or toxicity [1]. The evidence presented above relies on calculated physicochemical properties and class-level inferences from structural and functional group differences.

Data Gap Thermal Properties PCM Spectral Data

Optimal Scientific and Industrial Application Scenarios for 1,18-Dimethoxyoctadecane


Exploratory Phase Change Material (PCM) Research

Given its symmetrical α,ω-diether structure, 1,18-dimethoxyoctadecane is a compelling candidate for exploratory studies in phase change material (PCM) development. Its bolaform geometry suggests the potential for higher crystallinity and a sharper solid-liquid phase transition compared to asymmetrical isomers like 1,1-dimethoxyoctadecane. This application scenario is based on the structural differentiation evidence in Section 3 . However, researchers must be prepared to generate their own fundamental thermal data, including melting point and latent heat of fusion by Differential Scanning Calorimetry (DSC), as these values are not available in the public domain. The compound should be benchmarked against well-characterized PCMs like n-octadecane (m.p. 28 °C) to establish its relative performance.

Organic Synthesis: Ether-Based Surfactant or Building Block

The chemical stability of its ether linkages, as opposed to the acid-labile acetal group in its 1,1-isomer, positions 1,18-dimethoxyoctadecane as a robust starting material or intermediate for synthetic schemes requiring subsequent reactions under acidic or basic conditions. Its long hydrophobic chain and terminal polar groups make it a scaffold for synthesizing bolaform surfactants or other specialty chemicals . This application leverages the functional group differentiation established in Section 3 [1]. The compound's structure can be confirmed by in-house synthesis and characterization, guided by the reported synthetic route involving direct methoxylation of octadecane derivatives .

Physical Chemistry: Studies of Self-Assembly and Monolayer Formation

The symmetrical, bolaform architecture of 1,18-dimethoxyoctadecane offers a unique model system for studying molecular self-assembly at interfaces. Unlike the wedge-shaped 1,1-isomer, the 1,18-isomer's structure is more conducive to forming stable, upright monolayers on polar surfaces due to its two terminal anchoring points . This application is rooted in the structural differentiation evidence presented in Section 3 [1]. Researchers can investigate its Langmuir-Blodgett film-forming properties or its behavior as a template in mesoporous material synthesis. The lower calculated LogP relative to the 1,1-isomer may also influence its partitioning behavior in biphasic systems, which is relevant for membrane-mimetic studies.

Exclusion Scenario: Not a Direct Substitute for Lipidomics Standards

Based on the evidence in Section 3, 1,18-dimethoxyoctadecane is not a suitable substitute for 1,1-dimethoxyoctadecane (18:0 dimethylacetal) in lipidomics or clinical chemistry workflows that require a certified standard for plasmalogen-derived fatty aldehyde quantification . The 1,1-isomer is an established, commercially available analytical standard, whereas the 1,18-isomer lacks the necessary certification and published application data for this specific use case. Procurement for this purpose should be directed toward the 1,1-isomer from reputable vendors [1]. This exclusion scenario clarifies the boundaries of the compound's utility and prevents misapplication.

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